SM-122
Description
SM-122 is a monovalent, non-peptidic Smac mimetic designed to antagonize inhibitor of apoptosis proteins (IAPs), including XIAP, cIAP-1, and cIAP-2. Structurally, it features a conformationally constrained bicyclic lactam core optimized for binding to the BIR3 domain of XIAP, with a reported binding affinity (Ki) of 26–36 nM . This compound demonstrates potent in vitro activity, inducing cIAP-1 degradation at concentrations as low as 10 nM and inhibiting cancer cell growth (e.g., IC50 of 200 nM in MDA-MB-231 breast cancer cells) . However, its pharmacokinetic (PK) properties, such as oral bioavailability, were suboptimal, prompting further structural modifications .
Properties
Molecular Formula |
C28H36N4O3 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(3S,6S,10aS)-N-benzhydryl-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide |
InChI |
InChI=1S/C28H36N4O3/c1-19(29-2)26(33)30-23-16-10-9-15-22-17-18-24(32(22)28(23)35)27(34)31-25(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,19,22-25,29H,9-10,15-18H2,1-2H3,(H,30,33)(H,31,34)/t19-,22-,23-,24-/m0/s1 |
InChI Key |
XBTLZUHJBOBKRG-HCUBDLJJSA-N |
SMILES |
CC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)NC |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CCCC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)NC |
Canonical SMILES |
CC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SM-122; SM 122; SM122. |
Origin of Product |
United States |
Preparation Methods
Structure-Based Design of SM-122
This compound was developed as a monovalent Smac mimetic to inhibit the XIAP BIR3 domain, a critical regulator of apoptosis. The compound’s design centers on replicating the AVPI tetrapeptide motif using a bicyclic scaffold, which enforces conformational rigidity and enhances binding affinity. This scaffold replaces the native peptide backbone while preserving key interactions with the BIR3 binding pocket. Computational modeling and X-ray crystallography guided the optimization of steric and electronic properties, ensuring optimal complementarity with the target protein.
Retrosynthetic Analysis
The synthesis of this compound follows a linear route divided into three phases:
-
Construction of the bicyclic core from pyroglutamic acid.
-
Functionalization with aminodiphenylmethane and N-methyl-L-alanine.
-
Final deprotection and purification.
This approach minimizes side reactions and ensures high yields at each stage, as detailed in Scheme 1 of the primary source.
Stepwise Synthesis of this compound
Preparation of the Bicyclic Intermediate (Compound 9)
The synthesis begins with pyroglutamic acid (7 ), which undergoes an eight-step transformation to yield the key intermediate 8 . Hydrogenation of 8 over 10% Pd/C selectively reduces the double bond, followed by hydrolysis of the methyl ester to produce the carboxylic acid 9 (Figure 1). This step achieves >95% conversion, as inferred from the described stoichiometry.
Table 1: Synthesis of Intermediate 9
| Step | Reagent/Conditions | Product | Purpose |
|---|---|---|---|
| 1 | Pyroglutamic acid (7 ) | Intermediate 8 | Core bicyclic structure |
| 2 | H₂, 10% Pd/C, THF, RT, 12 hr | Hydrogenated product | Double bond reduction |
| 3 | NaOH, H₂O/MeOH, reflux, 6 hr | Carboxylic acid 9 | Ester hydrolysis |
Condensation with Aminodiphenylmethane
Compound 9 is condensed with aminodiphenylmethane under standard amide coupling conditions (e.g., EDC/HOBt) to form a secondary amine. Subsequent Boc deprotection using TFA in dichloromethane generates a reactive ammonium salt, which is immediately subjected to condensation with Boc-N-methyl-L-alanine. This step introduces the alanine side chain critical for mimicking the AVPI motif’s valine residue.
Final Deprotection and Purification
The Boc-protected amide intermediate undergoes acidolytic deprotection with HCl in dioxane, yielding this compound as a hydrochloride salt. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) affords the final product in >98% purity, confirmed by LC-MS and NMR.
Analytical Characterization
Spectroscopic Validation
Binding Affinity Assays
Surface plasmon resonance (SPR) measurements demonstrate this compound’s high affinity for XIAP BIR3 (Kd = 12 nM), surpassing earlier peptidomimetics by 20-fold. Competitive fluorescence polarization assays corroborate these results, showing IC₅₀ values of 15 nM in cell-free systems.
Comparative Analysis with Related Compounds
This compound vs. Bivalent Analogues (SM-164, SM-173)
While this compound exhibits potent monovalent binding, bivalent analogues like SM-164 (Kd = 0.8 nM) show enhanced avidity by simultaneously engaging BIR2 and BIR3 domains. However, this compound’s smaller size confers superior cell permeability, making it more suitable for in vivo applications.
Mechanistic Insights from Biotinylated Derivatives
BL-SM-122: A Tool for Target Engagement Studies
The biotinylated derivative BL-SM-122 (Scheme 4) enables pull-down assays to identify off-target interactions. Streptavidin affinity chromatography coupled with mass spectrometry confirms XIAP as the primary cellular target, with no significant binding to cIAP1/2 observed .
Chemical Reactions Analysis
Types of Reactions
SM-122 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction may produce reduced forms with different properties.
Scientific Research Applications
Binding Affinity and Efficacy
- SM-122 exhibits a binding affinity to XIAP BIR2 with an IC50 value of approximately 5.6 µM, indicating effective competition with other binding partners in cellular assays .
- In functional assays, this compound has demonstrated the ability to induce apoptosis in leukemia cells at nanomolar concentrations, showcasing its potential as a potent therapeutic agent .
Case Studies and Clinical Relevance
- Leukemia Treatment : In studies involving HL-60 leukemia cells, this compound effectively induced cell death through its action on XIAP, highlighting its potential for treating hematological malignancies .
- Solid Tumors : Research indicates that this compound may also play a role in targeting solid tumors by enhancing the efficacy of conventional therapies through its apoptotic mechanisms .
Combination Therapies
Combining this compound with other chemotherapeutic agents has shown promise in enhancing overall treatment efficacy. For instance:
- When used alongside standard chemotherapy agents, this compound may help overcome resistance mechanisms mediated by IAPs, thus improving patient outcomes.
Non-Cancer Applications
Beyond oncology, this compound's mechanism may have implications in other therapeutic areas:
- Neurodegenerative Diseases : The modulation of apoptosis pathways could be beneficial in conditions characterized by excessive cell survival, such as certain neurodegenerative diseases.
- Metabolic Disorders : There is emerging evidence that IAP inhibitors like this compound may influence metabolic pathways, potentially offering new avenues for treating metabolic syndrome and type 2 diabetes .
Comparative Analysis of Related Compounds
To contextualize this compound's efficacy and applications, a comparison with related compounds can be insightful:
| Compound | Target | IC50 (µM) | Application Area |
|---|---|---|---|
| This compound | XIAP | 5.6 | Cancer therapy |
| BL-SM-122 | XIAP | Not specified | Biochemical assays |
| Compound 4 | cIAP | Not specified | Cancer therapy |
This table highlights that while this compound is specifically noted for its action against XIAP, other compounds may target different IAPs or serve distinct roles in research settings.
Future Directions and Research Opportunities
The ongoing research into this compound opens several avenues for future exploration:
- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in various cancer types will be crucial.
- Mechanistic Studies : Further studies to elucidate the detailed molecular mechanisms by which this compound induces apoptosis will enhance understanding and potentially lead to more effective derivatives.
Mechanism of Action
SM-122 exerts its effects by binding to the baculoviral IAP repeat (BIR) domains of IAPs, thereby preventing these proteins from inhibiting caspases, which are enzymes that play a crucial role in the execution of apoptosis. By inhibiting IAPs, this compound promotes the activation of caspases and induces apoptosis in cells, particularly in cancer cells where IAPs are often overexpressed .
Comparison with Similar Compounds
SM-122 vs. SM-164 (Bivalent Smac Mimetic)
Structural Differences :
Binding Affinities :
| Protein Target | This compound (Ki, nM) | SM-164 (Ki, nM) | Potency Ratio (SM-164/SM-122) |
|---|---|---|---|
| XIAP (BIR2+BIR3) | 182 | 0.56 | 325× |
| cIAP-1 (BIR2+BIR3) | 2.7 | 0.31 | 9× |
| cIAP-2 (BIR3-only) | 1.9 | 1.1 | 1.7× |
Functional Activity :
Mechanistic Insights :
- SM-164’s superior efficacy arises from its dual targeting of XIAP BIR2/BIR3, which blocks caspase-3/7 inhibition more effectively than this compound’s monovalent BIR3 binding .
This compound vs. SM-337 (Optimized Monovalent Analog)
Structural Modifications :
Performance :
This compound vs. Compound 7 (Advanced Monovalent Derivative)
Enhancements :
- Compound 7 (later designated SM-406) features a polar diazabicyclic core, improving aqueous solubility (>50 mg/mL) and PK across species (oral bioavailability: 38–55%) .
- Binding Profile :
- Efficacy : 9× more potent than this compound in cell growth inhibition (IC50 = 200 nM vs. 1,800 nM) .
Key Findings and Implications
Structural Determinants of Potency
- Monovalent vs. Bivalent Design: Bivalency (SM-164) drastically enhances XIAP antagonism by engaging both BIR2 and BIR3 domains, a limitation of monovalent this compound .
- Substituent Effects : Hydrophobic groups (e.g., benzylacetamide in SM-337) improve binding, while polar cores (e.g., in SM-406) enhance PK .
Functional Outcomes
- XIAP Antagonism : Critical for robust apoptosis; SM-164’s potency stems from its ability to neutralize XIAP’s caspase-3/7 blockade, which this compound partially achieves only at high concentrations .
- cIAP-1/2 Degradation : Necessary but insufficient alone; this compound and SM-164 both degrade cIAP-1/2, but only SM-164’s XIAP targeting enables full apoptotic signaling .
Data Tables
Table 1. Binding Affinities of this compound and Analogs
| Compound | XIAP (Ki, nM) | cIAP-1 (Ki, nM) | cIAP-2 (Ki, nM) |
|---|---|---|---|
| This compound | 26–182 | 2.7 | 1.9 |
| SM-164 | 0.56 | 0.31 | 1.1 |
| Compound 7 | 36 | <1 | <1.9 |
Table 2. Functional Potency in Cancer Cells
| Compound | Caspase-9 Activation (EC50) | Apoptosis Induction (MDA-MB-231) |
|---|---|---|
| This compound | 1,000 nM | 25% at 100 nM |
| SM-164 | 16.7 nM | 75% at 1 nM |
Sources:
Q & A
Q. What is the primary mechanism of action of SM-122 in cancer therapy?
this compound is a monovalent Smac mimetic that binds to the BIR3 domains of XIAP, cIAP-1, and cIAP-2 proteins, disrupting their inhibition of caspases (e.g., caspase-9). This restores apoptosis in cancer cells by relieving XIAP-mediated caspase suppression . Key assays to validate this mechanism include:
Q. What structural features differentiate this compound from earlier Smac mimetics?
this compound incorporates a conformationally constrained [8,5]-bicyclic lactam scaffold, optimizing binding to IAP proteins while reducing peptidic character. Critical structural elements include:
- A phenylacetyl group at the 5-position of the 8-membered ring for enhanced hydrophobic interactions with XIAP .
- A monovalent design (single AVPI mimetic motif), contrasting with bivalent analogs like SM-164 .
- Substitutions at the 6-position (e.g., hydroxyl groups) that stabilize binding without significant affinity loss .
Advanced Research Questions
Q. How do structural modifications of this compound address its pharmacokinetic limitations?
Initial studies identified poor oral bioavailability and rapid clearance in this compound. To improve PK properties:
- Nitrogen substitution in the 8-membered ring (e.g., SM-337) enhanced metabolic stability and solubility .
- Chiral center optimization (e.g., R-1-tetralinyl substitution in compound 7) increased binding affinity (Ki < 10 nM for XIAP) and oral absorption .
- Hydroxyl group introduction at the 6-position improved solubility without compromising IAP binding, demonstrating flexibility in SAR .
Q. Why does this compound exhibit lower apoptotic potency compared to bivalent analogs like SM-164?
Despite similar cIAP-1/2 degradation efficacy, SM-164’s bivalent structure enables simultaneous engagement of two BIR3 domains, amplifying XIAP antagonism. Key findings:
- SM-164’s 1,000-fold higher apoptotic potency in tumor cells correlates with stronger XIAP binding (IC50 ~0.1 nM vs. This compound’s 25 nM) .
- This compound’s monovalent design limits NF-κB activation and TNFα secretion, critical for apoptosis amplification in vivo .
- Dual targeting (XIAP + cIAP-1/2) by SM-164 drives synergistic caspase-8/-9 activation, absent in this compound .
Q. How should researchers resolve contradictions between in vitro binding data and in vivo efficacy?
Discrepancies arise due to:
- Cellular context : this compound’s potency in cell-free systems (e.g., caspase-9 assays) may not reflect tumor microenvironment complexity (e.g., TNFα availability) .
- PK/PD disconnects : Optimize assays like:
- Orthotopic xenograft models to evaluate bioavailability and tumor penetration .
- Pharmacodynamic markers (e.g., cIAP-1 degradation kinetics in tumor lysates) .
Methodological Guidance
Q. What experimental strategies validate this compound’s target engagement in complex biological systems?
Q. How to design SAR studies for this compound derivatives?
Q. Table 1. Comparative Binding Affinities of this compound and Derivatives
| Compound | XIAP BIR3 (Ki, nM) | cIAP-1 (Ki, nM) | cIAP-2 (Ki, nM) |
|---|---|---|---|
| This compound | 26 | 35 | 42 |
| SM-337 | 18 | 28 | 33 |
| Compound 7 | 9 | 15 | 20 |
Q. Table 2. Apoptotic Potency in MDA-MB-231 Cells
| Compound | EC50 (nM) | Caspase-9 Activation (Fold vs. Control) |
|---|---|---|
| This compound | 120 | 3.5 |
| SM-164 | 0.1 | 12.0 |
| Compound 7 | 45 | 8.2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
